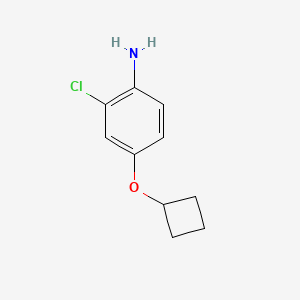
2-Chloro-4-cyclobutoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-cyclobutoxyaniline is an organic compound that belongs to the class of aniline derivatives It features a chloro group at the second position and a cyclobutoxy group at the fourth position on the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclobutoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is then subjected to chlorination to introduce the chloro group at the second position.
Cyclobutoxylation: The next step involves the introduction of the cyclobutoxy group at the fourth position. This can be achieved through a nucleophilic substitution reaction using cyclobutyl alcohol and an appropriate base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-Chloro-4-cyclobutoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding 4-cyclobutoxyaniline.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or sodium thiolate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4-Cyclobutoxyaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-4-cyclobutoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 2-Chloro-4-cyclobutoxyaniline involves its interaction with specific molecular targets. The chloro group and the cyclobutoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, making the compound useful in medicinal chemistry and biochemical research.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but with a nitro group instead of a cyclobutoxy group.
4-Chloroaniline: Lacks the cyclobutoxy group, making it less complex.
2-Chloro-4-methoxyaniline: Features a methoxy group instead of a cyclobutoxy group.
Uniqueness
2-Chloro-4-cyclobutoxyaniline is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
特性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
2-chloro-4-cyclobutyloxyaniline |
InChI |
InChI=1S/C10H12ClNO/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7H,1-3,12H2 |
InChIキー |
FMDCEGSJTBBTRK-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)OC2=CC(=C(C=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


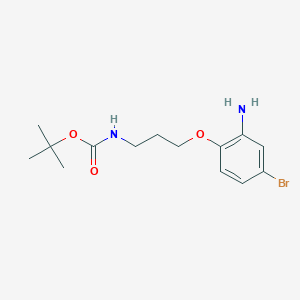

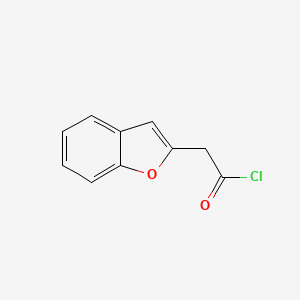
![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
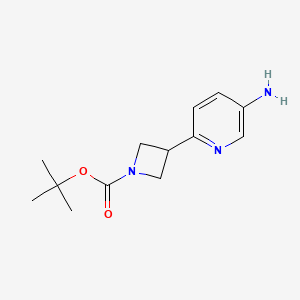
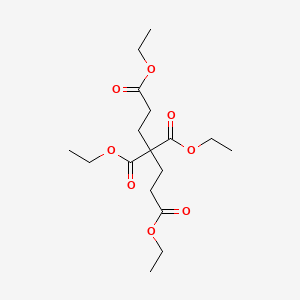
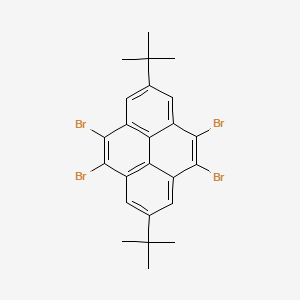
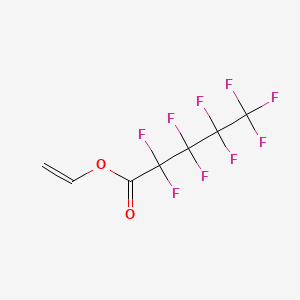
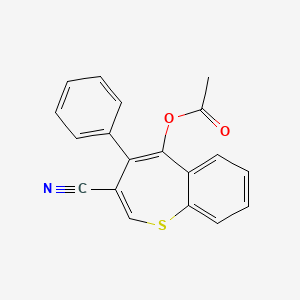
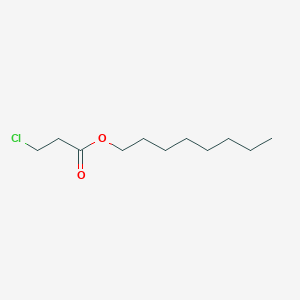


amine](/img/structure/B12084484.png)

